Allyl propyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLIYQJQKZYHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182136 | |
| Record name | 3-(Propylthio)propene | |
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Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27817-67-0 | |
| Record name | 3-(Propylthio)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27817-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Propylthio)propene | |
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| Record name | Allyl propyl sulfide | |
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| Record name | 3-(Propylthio)propene | |
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| Record name | 3-(propylthio)propene | |
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| Record name | 3-(PROPYLTHIO)PROPENE | |
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Synthesis and Derivatization Methodologies for Allyl Propyl Sulfide
Chemical Synthesis Routes
The chemical synthesis of allyl propyl sulfide (B99878) and related allylic sulfides involves the formation of a carbon-sulfur bond, which can be achieved through several catalytic methods and reaction mechanisms.
A variety of metal-based catalysts have been developed to facilitate the efficient synthesis of allylic sulfides. These catalysts promote the reaction between an allyl source and a sulfur-containing nucleophile.
One approach involves the use of a nickel(0) triethyl phosphite (B83602) complex, which catalyzes the reaction between allylic acetates and thiols. This method is notable for producing allylic sulfides with retention of configuration and without allylic rearrangement. organic-chemistry.org Similarly, tin(II) triflate (Sn(OTf)₂) serves as an effective catalyst for the synthesis of allyl sulfides from allyl alcohols and thiols. thieme-connect.comthieme-connect.com This reaction proceeds under mild conditions at room temperature in dichloromethane, yielding a diverse range of allyl sulfides in good to excellent yields. thieme-connect.comthieme-connect.com For instance, gram-scale reactions can be performed with as little as 1 mol% of the Sn(OTf)₂ catalyst, achieving over 90% yields. thieme-connect.com
Other catalytic systems include indium triiodide, which facilitates the substitution of the acetoxy group in allylic acetates with thiosilanes, and rhodium catalysts for the hydrothiolation of 1,3-dienes. organic-chemistry.org The rhodium-catalyzed reaction selectively adds a thiol to the more substituted double bond of the diene, tolerating a wide array of functional groups. organic-chemistry.org
Table 1: Catalytic Systems for Allyl Sulfide Synthesis
| Catalyst System | Substrates | Key Features | Reference(s) |
|---|---|---|---|
| Nickel(0) triethyl phosphite | Allylic acetates, Thiols | Retention of configuration, No allylic rearrangement | organic-chemistry.org |
| Tin(II) triflate (Sn(OTf)₂) | Allyl alcohols, Thiols | Mild room temperature conditions, High yields (up to 99%) | thieme-connect.comthieme-connect.com |
| Indium triiodide (InI₃) | Allylic acetates, Thiosilanes | Efficient substitution of acetoxy groups | organic-chemistry.org |
| Rhodium (Rh) complexes | 1,3-Dienes, Thiols | Selective hydrothiolation of the more substituted double bond | organic-chemistry.org |
| Iridium (Ir) complexes | Allyl carbonates, Aliphatic thiols | Regio- and enantioselective synthesis of branched allyl sulfides | organic-chemistry.org |
The formation of allyl propyl sulfide can proceed through different reaction mechanisms depending on the conditions and starting materials. In the gas-phase pyrolysis of allyl n-propyl sulfide at temperatures between 270 and 400°C, the reaction is unimolecular and follows a molecular mechanism involving a six-centered cyclic transition state. researchgate.net This retro-ene type of mechanism leads to the formation of propene and 2,4,6-triethyl-1,3,5-trithiane. researchgate.net Theoretical studies using Density Functional Theory (DFT) support this concerted, asynchronous mechanism over a radical pathway for the thermal decomposition. researchgate.net
Alternatively, under photopolymerization conditions, a simultaneous thiol-ene/allyl sulfide reaction mechanism occurs. acs.org This process involves a radical-mediated addition-fragmentation chain transfer. A thiyl radical can add to the allyl sulfide, forming a tris(methyl sulfide) radical intermediate. acs.org This intermediate can then either fragment, regenerating the allyl sulfide and a thiyl radical, or abstract a hydrogen atom from a thiol, leading to the formation of a thioether. acs.org
Achieving stereoselectivity in the synthesis of allylic sulfides, including specific isomers of this compound, is a significant area of research. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome.
For example, the use of a nickel(0) triethyl phosphite complex in the reaction of allylic acetates with thiols proceeds with retention of stereochemistry. organic-chemistry.org Palladium-catalyzed hydrosulfonylation of cyclopropenes represents another efficient method for obtaining allylic sulfones, which are related to sulfides, where a π-allyl palladium species is a key intermediate. rsc.org
Biocatalysis offers a powerful tool for enantioselective synthesis. Engineered variants of sperm whale myoglobin (B1173299) can catalyze the Doyle-Kirmse reaction, which involves the reaction of allylic sulfides with diazo reagents. nih.govrochester.edu This process proceeds via a sulfur ylide intermediate that undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to form a new carbon-carbon bond. nih.govrochester.edu Specific myoglobin variants have been developed that can mediate these reactions with enantiomeric excesses up to 71%. rochester.edu While direct application to this compound is not specified, this method is effective for a range of alkyl-substituted allylic sulfides. rochester.edu
Reaction Mechanisms in this compound Formation
Biochemical and Enzymatic Synthesis Pathways
Nature provides sophisticated pathways for the synthesis of organosulfur compounds like this compound, primarily found in plants of the Allium genus. These pathways involve specific enzymes and microbial actions on precursor molecules.
The characteristic organosulfur compounds in garlic and onions are formed through enzymatic action when the plant's tissues are damaged. The key enzyme is alliinase, which is physically separated from its substrate in the intact plant cells. uliege.benih.gov The substrate for the formation of propyl-containing sulfides is S-propyl cysteine sulfoxide (B87167), also known as propiin. uliege.be
Upon tissue damage, alliinase cleaves the C-S bond of the precursor, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), to produce highly reactive sulfenic acids, pyruvate, and ammonia. nih.govmdpi.com In the case of propiin, this would yield propane-1-sulfenic acid. These unstable sulfenic acid intermediates then undergo a series of non-enzymatic condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including thiosulfinates and polysulfides such as allyl propyl disulfide. nih.govmdpi.com
The biosynthesis of the precursor itself, such as alliin (B105686) (S-allyl cysteine sulfoxide), is thought to start from serine and involve γ-glutamyl peptides derived from glutathione (B108866). uliege.be
Certain microorganisms are capable of producing allylated sulfur compounds. Marine bacteria belonging to the Roseobacter group can degrade synthetic analogues of 3-(dimethylsulfonio)propanoate (DMSP), such as 3-(diallylsulfonio)propanoate (DAllSP) and 3-(allylmethylsulfonio)propanoate (AllMSP). beilstein-journals.orgbeilstein-journals.org This degradation process releases volatile allyl sulfides. beilstein-journals.orgbeilstein-journals.org The mechanism involves the deallylation of the precursor to 3-(allylsulfanyl)propanoic acid, which is further broken down to allyl thiol. beilstein-journals.org The allyl thiol can then undergo oxidative dimerization or react with other thiols like methanethiol (B179389) (MeSH) to form various disulfides, including allyl methyl disulfide. beilstein-journals.org While direct production of this compound via this specific pathway is not detailed, it demonstrates the microbial capacity to generate allylated sulfur compounds from appropriate precursors.
Furthermore, fungal species such as Helminthosporium and Mortierella isabellina have been shown to perform biotransformations, specifically the oxidation of prochiral sulfides, indicating their enzymatic machinery for interacting with sulfur compounds. researchgate.netmdpi.com Bacteria like Rhodococcus equi have also been utilized for the biotransformation of sulfur-containing compounds. mdpi.com
Enzymatic Biotransformation of Precursors
Derivatization and Analog Synthesis
The strategic modification of this compound and the synthesis of its analogs are key areas of research aimed at enhancing its chemical properties and biological activities. These efforts focus on creating new molecules with improved efficacy or utility in various applications, from materials science to medicinal chemistry.
Structural Modifications for Enhanced Bioactivity
The allyl sulfide motif is a recognized pharmacophore found in various natural products, notably from garlic (Allium sativum), which are known for a range of biological activities. acs.org The structural modification of simple allyl sulfides like this compound is a strategy to develop novel derivatives with potentially amplified or more specific bioactivity. Research into related organosulfur compounds provides a framework for understanding how these modifications can influence biological effects.
The core strategies for enhancing bioactivity often involve several key types of structural changes:
Modification of the Allyl Group: Altering the double bond or substituting the methylene (B1212753) bridge can impact the molecule's reactivity and interaction with biological targets.
Variation of the Alkyl Chain: Replacing the propyl group with other alkyl, aryl, or functionalized chains can modulate the compound's lipophilicity, steric profile, and metabolic stability.
Oxidation of the Sulfur Atom: The conversion of the sulfide to a sulfoxide or sulfone introduces polarity and hydrogen bonding capabilities, which can significantly alter biological activity.
Hybridization with Other Bioactive Molecules: Covalently linking the allyl sulfide structure to other known bioactive compounds, such as phenolics or amino acids, can create hybrid molecules with dual or synergistic activities. nih.gov
A study focused on creating hybrids of S-allyl cysteine (a related allyl-sulfur compound) and caffeic acid demonstrated the potential of this approach. By synthesizing ester and amide hybrids, researchers aim to combine the properties of both parent molecules to develop more potent agents. nih.gov Similarly, the development of ajoene (B124975) analogs, which feature a central vinyl-dithiin core derived from garlic, involved modifying the terminal allyl groups to explore structure-activity relationships. cardiff.ac.uk These examples underscore a common principle in medicinal chemistry: the systematic structural alteration of a lead compound to optimize its therapeutic potential. acs.org
The table below outlines research findings on structural modifications of related allyl-sulfur compounds, which serve as a model for the potential derivatization of this compound.
| Parent Compound/Motif | Structural Modification | Resulting Derivative Type | Observed or Intended Effect |
| S-allyl cysteine | Esterification with various alcohols (ethyl, propyl, butyl) | S-allyl cysteine esters | Precursors for amide hybrids, potential prodrugs nih.gov |
| S-allyl cysteine esters | Amide bond formation with caffeic acid | S-allyl cysteine-caffeic acid amide hybrids | Creation of hybrid compounds with potential dual bioactivity nih.gov |
| Ajoene (contains allyl sulfide motif) | Variation of terminal groups (alkyl, aryl, esters) | Library of ajoene analogs | Exploration of antithrombotic activity cardiff.ac.uk |
| Allyl sulfide | Incorporation into a divinyl ether monomer | Allyl sulfide divinyl ether | Stress relaxation in photopolymers via addition-fragmentation acs.orgnih.gov |
Synthesis of Deuterated this compound Derivatives
The synthesis of isotopically labeled compounds, particularly deuterated derivatives, is a critical tool in chemical and biomedical research. Deuterium (B1214612) labeling is employed to trace metabolic pathways, elucidate reaction mechanisms, and modify the pharmacokinetic properties of a molecule by leveraging the kinetic isotope effect. acs.org
While specific literature detailing the full synthesis of deuterated this compound is sparse, its use in mechanistic studies, such as the investigation of its gas-phase pyrolysis, confirms its synthesis and application in research. researchgate.net The study of the retro-ene reaction of allyl n-propyl sulfide and its deuterated analog allowed researchers to probe the nature of the transition state, concluding that the reaction proceeds through a polar six-center cyclic structure. researchgate.net
A general and modern approach for the deuteration of molecules containing an allyl group involves desulfonylative deuteration. One such method utilizes the reaction of N-allylsulfonamides, which can undergo a 1,5- or 1,6-hydrogen atom transfer (HAT) to achieve deuteration at primary, secondary, or tertiary C-H bonds. acs.org Although this specific protocol is for sulfonamides, the principles of radical-mediated H/D exchange could be adapted for the synthesis of deuterated this compound.
The table below outlines a plausible, generalized pathway for the synthesis of a deuterated this compound derivative, inspired by modern deuteration techniques.
| Step | Description | Reagents & Conditions | Purpose |
| 1 | Precursor Synthesis | Propanethiol, allyl bromide, base | Synthesis of the parent compound, this compound. uliege.be |
| 2 | Radical Initiation | Radical initiator (e.g., AIBN), heat or light | Generation of a radical species to initiate the H/D exchange process. |
| 3 | Deuterium Transfer | Deuterium source (e.g., D₂O, deuterated solvent), radical mediator | Abstraction of a hydrogen atom from the allyl or propyl chain and subsequent quenching with a deuterium atom. acs.org |
| 4 | Purification | Distillation or column chromatography | Isolation of the pure deuterated this compound from the reaction mixture. |
This process allows for the specific placement of deuterium atoms, which is invaluable for mechanistic studies and for creating internal standards for quantitative mass spectrometry. acs.org
Spectroscopic and Analytical Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For allyl propyl sulfide (B99878), techniques such as NMR, mass spectrometry, and vibrational spectroscopy (IR/Raman) are used to provide unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are applied to confirm the structure of allyl propyl sulfide. In research and industrial settings, NMR serves as a definitive check for structural integrity and purity. tcichemicals.comgoogle.com
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the five unique proton environments in the allyl and propyl groups. The terminal vinyl protons (=CH₂) of the allyl group would appear in the downfield region typical for alkenes, exhibiting complex splitting patterns due to geminal and vicinal coupling. The methylene (B1212753) protons adjacent to the sulfur atom on both the allyl (-S-CH₂-CH=) and propyl (-S-CH₂-CH₂-) sides would resonate at characteristic chemical shifts, influenced by the electron-withdrawing nature of the sulfur atom. The methyl protons (-CH₃) of the propyl group would appear as a triplet in the most upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing six distinct signals for each carbon atom in the molecule. The sp² hybridized carbons of the allyl group's double bond would be found in the downfield region (typically >100 ppm), while the sp³ hybridized carbons of the propyl group and the allyl methylene group would appear at higher field strengths.
While detailed spectral assignments are determined in specific research contexts, the combination of ¹H and ¹³C NMR data provides a complete "fingerprint" of the molecule's structure. google.com
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through analysis of fragmentation patterns. In the context of this compound, electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography, is commonly used for identification. nih.govuliege.be
The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 116 g/mol . nih.gov The fragmentation pattern is characteristic of the structure, with major fragment ions resulting from the cleavage of C-S and C-C bonds. For example, the loss of a propyl radical or an allyl radical leads to significant fragment ions. nih.gov This fragmentation is crucial for distinguishing it from isomers and other related sulfur compounds in complex mixtures.
In metabolomics research, MS, particularly liquid chromatography-mass spectrometry (LC-MS), is used to identify metabolites of organosulfur compounds from sources like garlic and ramson (Allium ursinum). researchgate.netmdpi.com Studies have identified metabolites such as allyl methyl sulfide (AMS), allyl methyl sulfoxide (B87167) (AMSO), and allyl methyl sulfone (AMSO₂) in human urine and milk after consumption of Allium species, demonstrating the power of MS to track the biotransformation of ingested sulfur compounds. researchgate.netmdpi.com
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 116 | 42.22 | [C₆H₁₂S]⁺ (Molecular Ion) |
| 74 | 78.33 | [C₃H₆S]⁺ |
| 45 | 49.26 | [CH₅S]⁺ |
| 41 | 99.99 | [C₃H₅]⁺ (Allyl Cation) |
| 39 | 46.81 | [C₃H₃]⁺ |
Data sourced from PubChem CID 98781. nih.gov
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, which are specific to the types of chemical bonds and functional groups present. nanografi.comlibretexts.org These methods are used to confirm the presence of key structural features in this compound. google.com
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponds to specific molecular vibrations. libretexts.org For this compound, characteristic absorption bands would include C-H stretching from both the alkyl and vinyl parts of the molecule, and a sharp absorption peak corresponding to the C=C double bond stretch of the allyl group (typically around 1640 cm⁻¹). researchgate.netaua.gr The C-S stretching vibration is weaker and appears in the fingerprint region of the spectrum (typically 600-800 cm⁻¹). science.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. nanografi.com The C=C stretching vibration of the allyl group is also readily observable in the Raman spectrum. aua.gr The C-S and S-S bonds of related disulfide compounds give rise to distinct signals in the low-frequency region (below 600 cm⁻¹), and similar analysis can be applied to sulfides. nih.govmdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| =C-H (Allyl) | Stretching | 3000-3100 | IR/Raman |
| C-H (Alkyl) | Stretching | 2850-3000 | IR/Raman |
| C=C (Allyl) | Stretching | ~1640 | IR/Raman aua.gr |
| C-S (Sulfide) | Stretching | 600-800 | IR/Raman science.gov |
Mass Spectrometry (MS) for Metabolite Identification
Chromatographic Methods for Separation and Quantification
Chromatography is indispensable for isolating this compound from complex mixtures, such as essential oils or biological samples, allowing for its subsequent quantification and identification.
Gas Chromatography (GC) is the predominant technique for the analysis of volatile compounds like this compound. dps-instruments.com It is widely used to analyze the volatile profiles of Allium species, such as onions and garlic, where this compound is a minor but significant component. mdpi.comtandfonline.com In a typical GC analysis, the volatile extract is injected into the instrument, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column (e.g., DB-WAX or SH-Rxi-5Sil MS). scielo.org.cofrontiersin.org A flame photometric detector (FPD), which is specific for sulfur-containing compounds, can be used for selective detection and quantification. osha.gov
High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of non-volatile, thermally unstable, or highly polar compounds. spandidos-publications.com In the context of Allium research, HPLC is more commonly employed to quantify precursor compounds like alliin (B105686) or other polar organosulfur compounds such as S-allylcysteine, rather than the highly volatile this compound itself. spandidos-publications.comrsu.ac.thresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | scielo.org.cofrontiersin.org |
| Column | Capillary columns such as DB-WAX or SH-Rxi-5Sil MS | scielo.org.cofrontiersin.org |
| Carrier Gas | Helium | aua.grscielo.org.co |
| Detector | Flame Ionization Detector (FID), Flame Photometric Detector (FPD), Mass Spectrometer (MS) | aua.grscielo.org.coosha.gov |
| Application | Separation of volatile sulfur compounds in onion, garlic, and other vegetables. | mdpi.comtandfonline.comfrontiersin.org |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile organic compounds in complex mixtures. For this compound, GC-MS allows for its separation from dozens of other volatile compounds in natural extracts, while the mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for positive identification. nih.govresearchgate.net This technique has been instrumental in profiling the organosulfur compounds in various Allium species and other vegetables, confirming the presence of this compound. mdpi.comscielo.org.cofrontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for direct analysis of volatile this compound, LC-MS is crucial for comprehensive metabolomic studies of organosulfur compounds. uliege.bersu.ac.th It is used to identify a wide range of metabolites, including the more polar sulfoxides and sulfones that may derive from compounds like this compound. researchgate.netmdpi.com The ability of LC-MS to analyze higher molecular weight and non-volatile compounds makes it an essential complementary technique to GC-MS for a full understanding of organosulfur compound profiles in biological systems. uliege.beresearchgate.net
Chemical Reactivity and Mechanistic Studies of Allyl Propyl Sulfide
Thermal Decomposition and Pyrolysis Reactions
The thermal decomposition of allyl propyl sulfide (B99878) in the gas phase has been a subject of detailed investigation, revealing insights into its reaction mechanisms and kinetics.
Retro-ene Reactions and Kinetic Studies in Gas Phase
The pyrolysis of n-propyl allyl sulfide, studied in static and stirred-flow systems at temperatures ranging from 270 to 400°C, yields propene and 2,4,6-triethyl-1,3,5-trithiane as the exclusive products. researchgate.net The reaction follows first-order kinetics, with a rate coefficient that adheres to the Arrhenius equation. researchgate.net The reaction order was determined to be approximately 0.99 at 377°C. researchgate.net
Kinetic studies have been supported by computational analyses, which have helped to elucidate the underlying mechanism. researchgate.net The gas-phase thermolysis of allyl propyl sulfide is characterized as a retro-ene reaction that proceeds through a unimolecular and concerted mechanism. researchgate.netdntb.gov.ua
Influence of Substituent Groups on Reaction Rates
The rate of the retro-ene reaction is influenced by the nature of the substituent groups attached to the allyl sulfide moiety. Computational studies have shown that sulfides generally react faster than their ether counterparts. researchgate.net Furthermore, substituent groups capable of delocalizing charge can increase the reaction rate. researchgate.net
The energy of activation for the retro-ene reaction follows a general trend where allyl sulfides have lower activation energies compared to corresponding allyl ethers and amines. For instance, the activation energy for allyl cyclohexyl sulfide is significantly lower than that of allyl ethyl ether. researchgate.net This suggests that the heteroatom plays a crucial role in the reaction kinetics, with sulfur facilitating a faster reaction compared to oxygen or nitrogen. researchgate.net
Oxidation and Reduction Processes
This compound can undergo both oxidation and reduction reactions, which are significant in both chemical synthesis and biological contexts.
Reactions with Oxidizing Agents and Product Characterization
This compound can be oxidized to form sulfoxides and sulfones. Strong oxidizing agents can react vigorously with allyl propyl disulfide, a related compound. chemicalbook.comnoaa.gov The oxidation of diallyl disulfide, another related compound, with agents like hydrogen peroxide or peracetic acid yields allicin (B1665233). wikipedia.org
The thermal decomposition of this compound in the presence of oxygen can generate irritating and toxic gases, including sulfur oxides. aksci.com
Redox Pathways in Biological Systems
In biological systems, allyl sulfides can participate in redox reactions that influence the cellular oxidative state. researchgate.net These compounds can interact with intracellular thiols, such as glutathione (B108866) (GSH) and cysteine residues in proteins, through thiol/disulfide exchange reactions. researchgate.net This can lead to a decrease in GSH levels and the formation of mixed disulfides. researchgate.net
The metabolism of allyl sulfides can lead to the formation of various sulfur-containing compounds. researchgate.net For instance, diallyl disulfide, a compound structurally similar to this compound, is known to be metabolized in the human body to other compounds like allyl methyl sulfide. wikipedia.org The redox chemistry of these compounds can lead to the generation of reactive oxygen species (ROS), which can have various physiological effects. researchgate.net
Interactions with Other Chemical Species
Reactivity with Acids and Reducing Agents
Information regarding the specific chemical reactivity of this compound with acids and reducing agents is not available in the reviewed scientific literature. Published safety and reactivity data predominantly focus on the related compound, allyl propyl disulfide, which contains a disulfide bond (S-S) rather than a sulfide linkage (C-S-C). The reactivity profiles of these two compounds are distinct and cannot be extrapolated.
Polymerization Reactions and Mechanisms
The allyl sulfide functional group, the core reactive moiety of this compound, has been incorporated into various polymer systems to control reaction kinetics and network properties. Its behavior has been notably studied in radical-mediated thiol-ene and methacrylate (B99206) polymerizations.
The mechanism involves two primary active species: a carbon-centered radical and a sulfur-centered (thiyl) radical. acs.org The process is a cycle of addition and chain transfer steps. rsc.org While the allyl sulfide group is a relatively poor reversible addition-fragmentation chain transfer (RAFT) agent for carbon-centered radicals, it readily reacts with the thiyl radicals generated during the thiol-ene polymerization. acs.org However, research indicates that direct copolymerization between vinyl ethers and allyl sulfides is negligible. nih.gov Instead, the consumption of the allyl sulfide group during polymerization is attributed to side reactions, such as hydrogen abstraction from a thiol. nih.gov
In methacrylate-based systems, such as those developed for dental restorative materials, the incorporation of monomers containing allyl sulfide groups is a strategy to influence the properties of the resulting highly cross-linked polymer network. nih.govacs.orgnih.gov Studies have incorporated allyl sulfide-containing monomers into resins with dimethacrylates to explore the effects on polymerization-induced shrinkage stress. nih.govnih.govpocketdentistry.com
Covalent Adaptable Networks and Addition-Fragmentation Chain Transfer
The incorporation of allyl sulfide functionalities into polymer backbones is a key strategy for creating Covalent Adaptable Networks (CANs). nih.gov These are cross-linked polymers that can rearrange their network connectivity through dynamic covalent bond exchange, without compromising network integrity. pocketdentistry.com This adaptability is primarily achieved through a mechanism known as Addition-Fragmentation Chain Transfer (AFCT). acs.orgdigitellinc.com
The AFCT mechanism in these systems is a radical-mediated process. nih.gov In the presence of a radical species (often a thiyl radical), the radical adds to the allyl sulfide group within a polymer chain. This forms an intermediate that then fragments, cleaving a C-S bond in the polymer backbone and releasing a new thiyl radical. google.com This process of breaking and reforming covalent bonds allows the polymer network to rearrange and dissipate internal stresses, particularly those that accumulate during polymerization. acs.orgpocketdentistry.com The reaction cascade effectively preserves the concentration of both the allyl sulfide groups and the radical reactants, allowing for a continuous, global reduction in stress. pocketdentistry.com
A significant body of research compares polymer systems containing allyl sulfide groups with analogous systems containing propyl sulfide groups. The propyl sulfide moiety, lacking the reactive allyl double bond, is incapable of undergoing AFCT. nih.govacs.orgpocketdentistry.com These studies consistently demonstrate that the presence of the allyl sulfide group leads to a dramatic reduction in polymerization-induced shrinkage stress.
Research findings have quantified this effect:
In thiol-ene photopolymerizations, allyl sulfide-containing materials demonstrated a stress reduction of over 75% compared to propyl sulfide-containing materials at high irradiation intensities. acs.orgacs.org
In ternary thiol-ene-methacrylate resins, increasing the concentration of the allyl sulfide monomer reduced the relative stress by as much as 75%. nih.govnih.govpocketdentistry.com
Even in glassy systems with much lower allyl sulfide concentrations, a stress reduction of up to 20% was observed compared to the propyl sulfide controls. nih.govnih.govpocketdentistry.com
In certain thiol-norbornene-methacrylate systems, AFCT resulted in a 63% reduction of polymerization stress. acs.orgfigshare.com
The effect of AFCT on stress is most pronounced in the later stages of polymerization, after the gel point, when network rearrangement becomes the dominant mechanism for stress relaxation. acs.org Intriguingly, stress relaxation in allyl sulfide-containing materials can continue even after the polymerization reaction is complete, demonstrating the potential for long-term network adaptation. acs.org
Interactive Data Table: Effect of Allyl Sulfide on Polymerization Stress
| Polymer System | Functional Moiety | Mechanism | Stress Reduction Compared to Control | Source(s) |
| Thiol-Ene | Allyl Sulfide | AFCT | >75% | acs.orgacs.org |
| Thiol-Ene | Propyl Sulfide | None | 0% (Control) | acs.orgacs.org |
| Thiol-Ene-Methacrylate (High Concentration) | Allyl Sulfide | AFCT | up to 75% | nih.govnih.govpocketdentistry.com |
| Thiol-Ene-Methacrylate (Glassy, Low Conc.) | Allyl Sulfide | AFCT | up to 20% | nih.govnih.govpocketdentistry.com |
| Thiol-Norbornene-Methacrylate | Allyl Sulfide | AFCT | 63% | acs.orgfigshare.com |
Computational Chemistry and Theoretical Modeling of Allyl Propyl Sulfide
Density Functional Theory (DFT) Studies
Density Functional Theory (TDF) has emerged as a powerful tool for investigating the intricacies of chemical compounds, and its application to allyl propyl sulfide (B99878) has yielded a wealth of information. DFT methods are instrumental in elucidating the molecular geometry, electronic structure, and reaction dynamics of this sulfur-containing compound.
Investigation of Molecular Geometry and Electronic Structure
DFT calculations are crucial for determining the optimized geometry and electronic properties of allyl propyl sulfide. researchgate.net Theoretical studies have successfully optimized the molecular structures of related allyl sulfur compounds, providing a foundation for understanding this compound. researchgate.net These calculations reveal bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The electronic structure, including the distribution of electron density, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This provides insights into hyperconjugative interactions and charge delocalization within the molecule, which are key to its stability and reactivity. researchgate.net
Calculation of Activation Energies and Reaction Pathways
A significant area of research for this compound has been the theoretical investigation of its thermal decomposition, specifically the retro-ene reaction. researchgate.net DFT calculations have been employed to determine the activation energies and to map out the reaction pathways for this process. researchgate.net
Studies have shown that the pyrolysis of this compound proceeds through a polar, six-center cyclic transition state. researchgate.net Different DFT methods, such as B3LYP and B3PW91, combined with various basis sets, have been used to calculate the activation energy. researchgate.net For instance, the B3PW91/6-311++G** combination has been found to produce activation energy values that are in close agreement with experimental data. researchgate.net These computational models support a unimolecular, concerted mechanism for the gas-phase elimination reaction. researchgate.net
Table 1: Calculated Activation Energies for the Retro-ene Reaction of this compound
| Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| B3PW91 | 6-311++G** | Values closer to experimental data researchgate.net |
| B3LYP | 6-31G* | Excellent values with less computational time researchgate.net |
This table presents a qualitative comparison of computational methods as reported in the literature. Specific numerical values may vary depending on the exact computational setup.
Analysis of HOMO-LUMO Gaps and Local Charges
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. acs.org
DFT calculations have been utilized to determine the HOMO-LUMO gap and local charges for molecules structurally related to this compound. researchgate.netaps.org A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. science.gov The analysis of local charges on individual atoms, often calculated using methods like Mulliken population analysis, helps in identifying the electrophilic and nucleophilic sites within the molecule. iosrjournals.org This information is vital for predicting how this compound will interact with other chemical species.
Molecular Dynamics Simulations
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations are essential for understanding the conformational flexibility and intermolecular interactions of this compound.
Conformational Analysis and Internal Dynamics
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. umanitoba.ca Conformational analysis, aided by computational methods, is used to identify the different spatial arrangements (conformers) of the molecule and their relative energies and stabilities. umanitoba.ca
Microwave spectroscopy, in conjunction with quantum chemical calculations, has been a powerful combination for studying the conformational preferences and internal dynamics of related sulfur-containing compounds. umanitoba.ca These studies have revealed that the presence of a sulfur atom, as opposed to an oxygen atom, can significantly alter the conformational equilibrium. umanitoba.ca For sulfur-bridged compounds with saturated side chains, an increase in chain length leads to a greater number of conformers with similar energies. umanitoba.ca
Non-Covalent Interactions and Microsolvation Effects
Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. umanitoba.ca In the context of this compound, these interactions, including van der Waals forces and dipole-dipole interactions, influence its conformational preferences. umanitoba.ca
The study of microsolvation, where a molecule is surrounded by a small number of solvent molecules, provides a bridge between the gas phase and the condensed phase. nih.gov Investigating the microsolvation of related diallyl sulfide with water molecules has shown how these non-covalent interactions can affect the conformational landscape. umanitoba.ca Such studies are crucial for understanding the behavior of this compound in a solvent environment, which is more representative of real-world chemical systems. watoc2017.com
Thermochemical Calculations and Energetics
The study of the thermochemical properties and energetics of this compound through computational chemistry provides fundamental insights into its stability, reactivity, and decomposition pathways. Theoretical modeling, particularly using Density Functional Theory (DFT) and other high-level ab initio methods, has become an indispensable tool for elucidating the intricate details of the molecule's energetic landscape. These calculations allow for the determination of key thermodynamic quantities and the exploration of reaction mechanisms that are often challenging to measure experimentally.
Research Findings
Computational studies have significantly advanced the understanding of the gas-phase thermal decomposition (thermolysis) of this compound. Research indicates that the primary mechanism for its pyrolysis is a retro-ene reaction. researchgate.net This process is proposed to occur not through a biradical mechanism, but via a concerted, asynchronous pathway involving a polar six-centered cyclic transition state. researchgate.net
Theoretical investigations have employed various DFT methods to model this reaction. For instance, studies have compared the efficacy of different functionals (like B3LYP and B3PW91) and basis sets (such as 6-31G* and 6-311++G) in calculating the activation energy for the pyrolysis of allyl n-propyl sulfide at specific temperatures, for example, 550.65 K. researchgate.net It was found that while the B3PW91/6-311++G combination yielded activation energies closer to experimental values, the less computationally intensive B3LYP/6-31G* method also produced excellent results. researchgate.netresearchgate.net Such findings are crucial for selecting appropriate computational strategies for studying related systems.
Further computational work at the G3 level of theory has been conducted to provide a comprehensive thermochemical analysis of a series of allyl ethers and sulfides, including this compound. researchgate.net These high-accuracy calculations help to refine thermodynamic data such as enthalpies of formation. Another study focused on the gas-phase thermolysis of various substituted allyl sulfides at the M05-2X/6-31+G(d,p) level of theory, confirming that sulfides generally react faster than their corresponding ethers. researchgate.net
While specific bond dissociation energies (BDEs) for this compound are not extensively reported in the provided literature, the energetics of the allyl group and the sulfur-carbon bond are central to its chemistry. researchgate.netucsb.edu Computational methods are frequently used to calculate BDEs to predict the likelihood of homolytic cleavage and understand potential radical-based reaction pathways, even though the primary thermolysis of this compound is considered a molecular rearrangement. researchgate.netresearchgate.net
Thermochemical Data
The following table summarizes key thermochemical parameters for this compound, derived from computational methods. The Joback method, a group contribution method, is often used for estimating thermophysical properties when experimental data is unavailable.
| Thermochemical Property | Value | Unit | Source/Method |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | 0.13 | kJ/mol | Joback Calculated Property chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 120.60 | kJ/mol | Joback Calculated Property chemeo.com |
Computational Methods for Energetics
The table below details some of the theoretical methods and basis sets that have been applied in the study of this compound's energetics, particularly its thermal decomposition.
| Computational Method | Basis Set | Application/Finding |
|---|---|---|
| B3LYP | 6-31G* | Produced excellent activation energy values for pyrolysis in less time. researchgate.netresearchgate.net |
| B3PW91 | 6-311++G** | Calculated activation energy values for pyrolysis closest to experimental data. researchgate.netresearchgate.net |
| M05-2X | 6-31+G(d,p) | Used to study gas-phase thermolysis and characterize transition states. researchgate.netresearchgate.net |
| G3 Level of Theory | - | Employed for high-accuracy thermochemical studies of allyl sulfides. researchgate.net |
Biological Activities and Biochemical Mechanisms
Antimicrobial Activity
Allyl propyl sulfide (B99878), as a component of garlic and onion oil, is part of a family of organosulfur compounds recognized for their antimicrobial properties. mdpi.com While research often focuses on more abundant garlic compounds like allicin (B1665233), evidence suggests that related allyl sulfides, including allyl propyl disulfide, possess antibacterial activity. nih.gov The antimicrobial effects of these compounds are broad, targeting various pathogenic microbes.
The primary antimicrobial mechanism of allyl propyl sulfide and related organosulfur compounds is believed to involve the disruption of microbial cell integrity and function. smolecule.com These compounds can interfere with the microbial cell membrane, leading to increased permeability and the leakage of vital cellular components.
A key aspect of their mechanism is the interaction with proteins, specifically the inactivation of essential enzymes. smolecule.com The sulfur atoms in this compound can react with free sulfhydryl (-SH) groups found in the amino acid cysteine, a critical component of many microbial enzymes. This reaction forms disulfide bonds, altering the protein's structure and inhibiting its function, which can ultimately lead to cell death. smolecule.com
Research indicates that this compound and its relatives may work synergistically with other compounds. For instance, allyl propyl trisulfide has been noted to enhance the activity of other garlic-derived compounds through thiol-disulfide exchange mechanisms. When present in essential oils, the combined action of various organosulfur compounds, including this compound, often results in a more potent antimicrobial effect than any single compound alone. mdpi.com This suggests a cooperative action among the different molecules present in natural extracts.
Mechanism of Action against Microbial Membranes and Enzymes
Anti-Inflammatory Mechanisms
Garlic-derived organosulfur compounds, including allyl sulfides, are known to possess anti-inflammatory properties. oregonstate.eduspandidos-publications.com They can modulate the complex processes of the body's inflammatory response at a molecular level. While direct research on this compound is not extensive, studies on closely related compounds provide significant insight into the likely mechanisms.
A primary anti-inflammatory mechanism of organosulfur compounds is the modulation of key intracellular signaling pathways that regulate inflammation. smolecule.com Research has shown that these compounds can inhibit the activation of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt. oregonstate.eduresearchgate.netfrontiersin.org The NF-κB pathway is a central controller of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes. oregonstate.edunih.gov
Furthermore, these compounds have been found to downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators in the inflammatory cascade. oregonstate.edufrontiersin.org
This compound and its chemical relatives can directly influence the function of immune cells. Studies have shown that garlic essential oil and its components can activate human neutrophils, a type of white blood cell crucial to the immune response. nih.gov Specifically, allyl propyl disulfide was found to directly activate calcium ion (Ca2+) flux in neutrophils, indicating a direct immunomodulatory effect. nih.gov
These compounds also regulate inflammatory mediators. Research on garlic-derived organosulfur metabolites has demonstrated that they can decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-8, and IL-17 in macrophages and intestinal cells. biorxiv.orgmdpi.comresearchgate.net By reducing the levels of these signaling molecules, these compounds can effectively attenuate the inflammatory response. biorxiv.orgmdpi.com
Interactive Data Tables
Table 1: Summary of Antimicrobial Activity
| Pathogen Target | Reported Effect | Postulated Mechanism of Action |
|---|---|---|
| Bacteria (General) | Inhibition of growth, bactericidal effects. smolecule.com | Disruption of microbial membrane integrity; Inactivation of enzymes via reaction with sulfhydryl groups. smolecule.com |
Table 2: Summary of Anti-Inflammatory Mechanisms
| Target Pathway / Cell | Reported Effect | Key Mediators Involved |
|---|---|---|
| NF-κB Signaling Pathway | Inhibition of activation. oregonstate.edunih.gov | TNF-α, IL-1β, COX-2, iNOS. oregonstate.edunih.gov |
| MAPK Signaling Pathway | Suppression of pathway. researchgate.netresearchgate.net | Pro-inflammatory cytokines. researchgate.net |
| Macrophages | Reduction in pro-inflammatory cytokine secretion. biorxiv.org | TNF-α, IL-6. biorxiv.org |
| Neutrophils | Direct activation via Ca2+ flux. nih.gov | Intracellular calcium ions. nih.gov |
Modulation of Inflammatory Signaling Pathways
Anticancer and Chemopreventive Activities
Research into the anticancer and chemopreventive properties of organosulfur compounds from Allium vegetables has revealed several mechanisms through which they may exert their effects. These include the induction of apoptosis, modulation of drug-metabolizing enzymes, and inhibition of DNA adduct formation. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
Organosulfur compounds derived from garlic, including allyl sulfides, have been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govacs.org Studies on various cancer cell lines have demonstrated that these compounds can halt cell division, often at the G2/M phase of the cell cycle. acs.orgwaocp.orgresearchgate.net For instance, diallyl trisulfide (DATS), a related allyl sulfide, has been observed to induce apoptosis and cell cycle arrest in human colon cancer cells and skin cancer cells. researchgate.netnih.govnih.gov The induction of apoptosis by these compounds can be mediated through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. acs.orgekb.eg
Some studies suggest that the antiproliferative effects of allyl sulfur compounds may be selective for neoplastic cells over non-neoplastic cells. waocp.org For example, diallyl trisulfide was found to inhibit the proliferation of lung tumor cells without affecting non-neoplastic lung cells. waocp.org
Table 1: Effects of Allyl Sulfides on Apoptosis and Cell Cycle in Cancer Cells
| Compound | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Diallyl trisulfide (DATS) | Human melanoma A375 and basal cell carcinoma (BCC) cells | Induces G2/M arrest and apoptosis | researchgate.netnih.gov |
| Diallyl trisulfide (DATS) | Human colon cancer HCT116 cells | Induces cell cycle arrest and apoptosis | nih.gov |
| S-allyl mercaptocysteine (SAMC) | Human colon tumor cells | Induces apoptosis | nih.gov |
| Diallyl disulfide (DADS) | Human colon tumor HCT-15 cells | Complete cessation of growth | waocp.org |
Modulation of Drug-Metabolizing Enzymes (Phase I and Phase II)
Allyl sulfur compounds have been found to modulate the activity of phase I and phase II drug-metabolizing enzymes, which are crucial for the detoxification of carcinogens. nih.govresearchgate.net Phase I enzymes, such as cytochrome P450 (CYP), are often involved in the activation of procarcinogens, while phase II enzymes, like glutathione (B108866) S-transferases (GST), are primarily involved in their detoxification. nih.govcore.ac.uk
Studies have shown that certain allyl sulfides can inhibit the activity of specific CYP enzymes, such as CYP2E1, thereby preventing the bioactivation of certain carcinogens. csfarmacie.cz Conversely, these compounds can induce the activity of phase II enzymes like GST and quinone reductase, enhancing the elimination of toxic substances. researchgate.netresearchgate.netscispace.comcambridge.org For example, diallyl trisulfide has been shown to be a potent inducer of phase II enzymes. core.ac.ukresearchgate.net The ability of allyl sulfides to modulate these enzyme systems is considered a key mechanism in their chemopreventive effects. nih.govfda.gov.tw It has been noted that derivatives with a propyl group instead of an allyl group were less active or inactive in increasing GST activity in some tissues. nih.gov
Table 2: Modulation of Drug-Metabolizing Enzymes by Allyl Sulfides
| Compound | Enzyme Family | Effect | Tissue/Model | Reference |
|---|---|---|---|---|
| Diallyl sulfide (DAS) | Cytochrome P450 2E1 (CYP2E1) | Inhibition | Animal models | |
| Diallyl trisulfide (DATS) | Glutathione S-transferase (GST), Quinone reductase | Induction | Rat tissues | researchgate.netcambridge.org |
| Diallyl disulfide (DADS) | Glutathione S-transferase (GST), Quinone reductase | Induction | Rat tissues | researchgate.netcambridge.org |
| Allylmethyltrisulfide (AMTS) | Glutathione S-transferase (GST) | Induction | Mouse tissues | nih.gov |
Inhibition of DNA Adduct Formation and Mutagenesis
The formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical, is a critical initial step in chemical carcinogenesis. nih.govresearchgate.net Organosulfur compounds from garlic have been shown to inhibit the formation of these DNA adducts in various tissues. nih.govphcogrev.com This inhibitory effect is closely linked to the modulation of drug-metabolizing enzymes, as preventing the bioactivation of carcinogens reduces the formation of reactive metabolites that can bind to DNA. nih.govresearchgate.net
By inhibiting mutagenesis, allyl sulfur compounds can prevent the genetic mutations that lead to cancer. nih.govfda.gov.tw For instance, diallyl sulfide has been reported to inhibit the formation of O6-methyldeoxyguanosine, a specific type of DNA adduct, in the esophagus and other tissues of animals treated with a nitrosamine (B1359907) carcinogen. phcogrev.com
Oxidative Stress Induction in Cancer Cells
While often considered antioxidants, some allyl sulfides can induce oxidative stress specifically within cancer cells, leading to their death. researchgate.netnih.gov This pro-oxidant effect involves the generation of reactive oxygen species (ROS). researchgate.netnih.govscispace.com The accumulation of ROS can cause significant DNA damage and trigger apoptosis. researchgate.netnih.gov
For example, diallyl trisulfide has been shown to increase intracellular ROS levels in human melanoma and basal cell carcinoma cells, which contributes to its anticancer activity. researchgate.netnih.gov This induction of oxidative stress appears to be a selective mechanism, as normal cells are often less affected. nih.gov The ability of these compounds to generate ROS is linked to their chemical structure, with polysulfides being more potent in this regard. nih.gov
Interference with Carcinogen Bioactivation
A key aspect of the chemopreventive activity of this compound and related compounds is their ability to interfere with the metabolic activation of carcinogens. nih.govresearchgate.net Many chemical carcinogens are inert until they are metabolically activated by phase I enzymes, particularly cytochrome P450s. nih.govcambridge.org
Allyl sulfides can act as inhibitors of these enzymes, preventing the conversion of procarcinogens into their ultimate carcinogenic forms. Diallyl sulfide, for example, is a known inhibitor of CYP2E1, an enzyme responsible for activating several low-molecular-weight carcinogens. csfarmacie.czoup.com By blocking this critical activation step, these compounds reduce the amount of carcinogen that can damage cellular macromolecules like DNA, thereby preventing the initiation of cancer. researchgate.net
Neuroprotective Effects
In addition to their anticancer properties, some organosulfur compounds from garlic, such as S-allyl-l-cysteine, have demonstrated neuroprotective effects in various experimental models. colab.wsresearchgate.netprimescholars.com These effects are often attributed to their antioxidant and anti-inflammatory properties. oup.comresearchgate.netoup.com
Research has shown that allyl sulfide can protect against neurotoxicity induced by certain chemicals by inhibiting neuroinflammation and oxidative stress. oup.comoup.com For instance, allyl sulfide has been shown to ameliorate neurodegeneration in the motor cortex of rats exposed to the neurotoxicant 1-bromopropane (B46711) by suppressing microglial activation and oxidative damage. oup.comoup.com This neuroprotection is linked to the inhibition of CYP2E1, which is involved in the metabolic activation of the neurotoxin. oup.com Other related compounds, like S-propyl-l-cysteine, have also shown strong neuroprotective activity against endoplasmic reticulum stress-induced neurotoxicity in cultured neurons. colab.ws
Attenuation of Neuroinflammation
This compound has demonstrated a capacity to counteract neuroinflammation. oup.com Research indicates that it can suppress neuroinflammation mediated by glial cells, such as microglia and astroglia. oup.comoup.com This is a critical finding, as chronic neuroinflammation is implicated in neurodegeneration. oup.com
One of the key mechanisms behind this anti-inflammatory effect is the inhibition of the Nuclear factor-kappa B (NF-κB) signaling pathway. oup.comoup.com In studies involving 1-bromopropane (1-BP)-induced neurotoxicity, allyl sulfide was found to reduce the phosphorylation of NF-κB. oup.comoup.com By inhibiting the activation of NF-κB, allyl sulfide helps to control the expression of pro-inflammatory cytokines and chemokines. oup.com Furthermore, it has been observed that allyl sulfide inhibits the M1 polarization of microglia, a state associated with inflammatory responses in the brain. oup.comoup.com Aged garlic extract, which contains organosulfur compounds, has also been shown to attenuate neuroinflammation by reducing interleukin-1β (IL-1β) and microglial activation, suggesting a potential role for these compounds in mitigating neural damage. mdpi.com
Inhibition of Oxidative Stress in Neural Tissues
This compound plays a role in the inhibition of oxidative stress within neural tissues. oup.com Studies have shown that it can ameliorate oxidative damage in neurons. oup.comoup.com This neuroprotective effect is achieved by counteracting the depletion of glutathione (GSH), a crucial cellular antioxidant, and reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. oup.comoup.com
In rat models of 1-BP-induced neurotoxicity, administration of allyl sulfide significantly mitigated the decrease in GSH levels and the increase in MDA content in the motor cortex. oup.comoup.com Furthermore, it was observed that allyl sulfide reduced the presence of 4-hydroxynonenal (B163490) (4-HNE), a product of protein oxidation, in neuronal cells. oup.com The compound's ability to abrogate the activation of the GSH/Thioredoxin/ASK1 pathways is a key factor in its capacity to combat oxidative stress-related neuronal apoptosis. oup.comoup.com Diallyl disulfide, a related organosulfur compound, is recognized as a potent terminator of lipid peroxidation, which contributes to neuronal protection against excitotoxins. mdpi.com
Modulation of Cytochrome P450 Enzymes (e.g., CYP2E1) in Neurotoxicity
A significant aspect of this compound's biochemical mechanism is its interaction with cytochrome P450 enzymes, particularly CYP2E1. Allyl sulfide is identified as a specific inhibitor of CYP2E1. oup.comoup.com This inhibition is a critical mechanism in its protective effects against certain forms of neurotoxicity. oup.comoup.com
For instance, in cases of neurotoxicity induced by 1-bromopropane (1-BP), the metabolic activation of 1-BP by CYP2E1 is a key step in its toxic effects. oup.com By inhibiting CYP2E1, allyl sulfide effectively blocks this activation, thereby reducing the resultant neurotoxicity. oup.comoup.com Research has shown that allyl sulfide inhibits the expression of CYP2E1 in microglia. oup.comoup.com It is suggested that diallyl sulfide and its metabolites, diallyl sulfoxide (B87167) and diallyl sulfone, act as competitive inhibitors of CYP2E1. nih.gov Diallyl sulfone, in particular, has been shown to inactivate CYP2E1 in a time- and NADPH-dependent manner, indicating a suicide-inhibitory action. nih.gov
Effects on Lipid Metabolism and Cholesterol Synthesis
Inhibition of Cholesterogenesis Pathways
Organosulfur compounds derived from garlic, including allyl sulfides, have been shown to inhibit the synthesis of cholesterol. researchgate.netnih.gov The primary mechanism for this inhibition is the interference with the cholesterol synthesis pathway, specifically through the modulation of key enzymes. nih.gov
Research has demonstrated that these compounds can inhibit cholesterol synthesis in a concentration-dependent manner. researchgate.netmdpi.com One of the main targets is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a rate-limiting enzyme in cholesterogenesis. nih.govmdpi.com It is suggested that the inhibition of HMG-CoA reductase activity occurs through an increase in its phosphorylation. researchgate.net In cultured rat hepatocytes, various garlic extracts have been found to significantly inhibit cholesterol synthesis. nih.govcolab.ws
| Compound Type | Specific Compound(s) | Observed Effect on Cholesterol Synthesis | Reference |
|---|---|---|---|
| Water-Soluble | S-allyl cysteine (SAC), S-ethyl cysteine (SEC), S-propyl cysteine (SPC) | Inhibited [2-14C]acetate incorporation into cholesterol by 42-55%. | researchgate.net |
| Lipid-Soluble | Diallyl disulfide (DADS), Diallyl trisulfide (DATS), Dipropyl disulfide (DPDS) | Depressed cholesterol synthesis by 10-25% at low concentrations (≤0.5 mmol/L). | researchgate.net |
| Lipid-Soluble | Diallyl sulfide, Dipropyl sulfide, Methyl allyl sulfide | Slightly inhibited cholesterol synthesis only at high concentrations. | researchgate.net |
Influence on Lipid-Soluble vs. Water-Soluble Analogs
The effects of allyl sulfur compounds on lipid metabolism are influenced by their solubility. Both lipid-soluble and water-soluble analogs demonstrate inhibitory effects on cholesterol synthesis, but they differ in potency and cytotoxicity. researchgate.netnih.gov
Water-soluble compounds, such as S-allylcysteine (SAC), S-ethylcysteine (SEC), and S-propylcysteine (SPC), have been shown to inhibit cholesterol synthesis by 40-60% without significant cytotoxicity. nih.govcolab.ws In contrast, lipid-soluble compounds like diallyl disulfide (DADS), diallyl trisulfide (DATS), and dipropyl disulfide (DPDS) exhibit a more complex behavior. researchgate.net At low concentrations, they slightly inhibit cholesterol synthesis, but at higher concentrations, they can completely abolish it, an effect that is associated with cytotoxicity as indicated by the release of cellular lactate (B86563) dehydrogenase. researchgate.netresearchgate.netnih.gov Generally, oil-soluble allyl sulfur compounds are considered more effective as antiproliferative agents compared to their water-soluble counterparts. researchgate.net
| Property | Water-Soluble Compounds (e.g., SAC, SEC, SPC) | Lipid-Soluble Compounds (e.g., DADS, DATS) | Reference |
|---|---|---|---|
| Inhibitory Potency | Inhibited cholesterol synthesis by 40-60%. | Slightly inhibited (10-15%) at low concentrations; complete inhibition at high concentrations. | nih.govcolab.ws |
| Cytotoxicity | Generally not cytotoxic. | Became highly cytotoxic at high concentrations (1.0-4.0 mol/L). | researchgate.netnih.govcolab.ws |
Interaction with Biological Systems and Proteins
This compound and related organosulfur compounds are electrophilic and can react with biological molecules, particularly proteins. researchgate.net A key interaction is with the sulfhydryl groups of cysteine residues in peptides and proteins. researchgate.net This reaction can lead to the formation of mixed disulfides through a process known as S-thiolation. researchgate.net
This covalent modification of proteins can alter their structure and function, triggering a range of biological outcomes. researchgate.net For example, the interaction with key thiol groups in the active sites of proteins can lead to their inactivation. acs.org The reaction of allicin, a related compound, with cellular thiols like glutathione and cysteine-containing proteins is considered essential for its biological activity. nih.gov This can lead to the formation of S-allyl-mercapto-proteins and can influence cellular redox balance. nih.gov The ability of these compounds to modify protein thiols suggests that they can impact various cell signaling pathways. researchgate.net
Interaction with Thiol Residues of Proteins and Enzymes
This compound, an organosulfur compound found in plants like onion and garlic, can participate in significant biochemical reactions, notably with the thiol residues of proteins and enzymes. researchgate.net The reactivity of allyl sulfides is often associated with the disruption of protein function through the modification of cysteine residues. Thiosulfinates, which are related to allyl sulfides, are known to react with free thiol groups (-SH) and/or disulfide bonds within proteins. wur.nl This interaction can lead to the formation of S-alk(en)ylthio derivatives, altering the protein's structure and, consequently, its enzymatic activity. wur.nl
The general mechanism for related allyl sulfur compounds, like allicin, involves a thiol-disulfide exchange reaction. researchgate.net This process, known as S-thioallylation, leads to the covalent modification of cysteine residues. researchgate.net Such modifications can inhibit enzyme function, as has been observed with enzymes like cysteine proteases and alcohol dehydrogenases under stress from allicin. researchgate.net The interaction of diallyl disulfide (a similar compound) with the free thiol group of β-lactoglobulin has been shown to occur at a pH greater than 7. wur.nl It is plausible that this compound engages in similar reactions, serving as a modulator of protein function through its interaction with critical thiol groups. researchgate.netuea.ac.uk
Interference with Metal Homeostasis and Binding to Metals
Organosulfur compounds, including allyl and propyl sulfides, have been identified as agents capable of interfering with metal homeostasis by binding to metal ions. researchgate.netresearchgate.net The sulfur atom in these compounds has properties that strongly suggest it can coordinate with metal ions, which can, in turn, affect the function of metalloenzymes and disrupt the normal balance of metal ions in a biological system. uea.ac.ukresearchgate.net
Research on related compounds provides insight into this mechanism. Diallyl sulfides are proposed to coordinate with metal ions, and it has been demonstrated that related mercaptans can offer protection against metal-induced toxicity by forming complexes with the metals. uea.ac.ukscholaris.ca For instance, allyl mercaptan has been shown to prevent lipid peroxidation induced by copper ions. scholaris.ca This suggests that the sulfide moiety in this compound can chelate metal ions, a process that underlies its ability to disturb metal homeostasis and impact enzymes that rely on metal cofactors for their activity. researchgate.net
Site-Selective Protein Modification via Cross-Metathesis
The allyl sulfide functional group has proven to be a highly effective substrate in aqueous cross-metathesis, a powerful chemical reaction used for the site-selective modification of proteins. h1.coresearchgate.netox.ac.uk This technique allows for the creation of stable carbon-carbon bonds on the surface of a protein, enabling precise alterations to its structure and function. ox.ac.uk
In a key study, researchers demonstrated that allyl sulfides exhibit superior reactivity in cross-metathesis reactions in an aqueous environment when using a specific Hoveyda-Grubbs second-generation catalyst. ox.ac.uknih.gov The high reactivity of the allyl sulfide moiety was harnessed to perform the first examples of cross-metathesis directly on a protein. h1.conih.gov To achieve this, the amino acid S-allylcysteine, which contains the necessary allyl sulfide handle, was chemically incorporated into a protein. nih.gov This work established a new standard in the complexity and sensitivity of olefin metathesis, highlighting the unique utility of the allyl sulfide group as a chemical tool for advanced protein engineering. ox.ac.uk This application allows for biologically relevant modifications, such as glycosylation and PEGylation, to be installed on proteins. ox.ac.uk
| Research Finding | Compound Class | Biochemical Mechanism | Reference |
| Efficient Substrates in Aqueous Media | Allyl Sulfides | Undergo cross-metathesis with Hoveyda-Grubbs second-generation catalyst. | h1.conih.gov |
| Application in Protein Modification | Allyl Sulfides | Enabled the first cross-metathesis on a protein surface by incorporating S-allylcysteine. | h1.coox.ac.uk |
| High Reactivity Exploited | Allyl Sulfide Handle | The reactivity of the allyl sulfide was key to the successful protein modification. | nih.gov |
Metabolism and Pharmacokinetics of Allyl Propyl Sulfide
In Vivo and In Vitro Metabolic Pathways
The metabolic pathways of allyl propyl sulfide (B99878) are presumed to follow those of other analogous sulfides and disulfides, primarily involving enzymatic reactions in the liver and red blood cells.
The metabolism of simple aliphatic sulfides is characterized by S-oxidation, which is catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases. mhlw.go.jp
Oxidation: It is anticipated that allyl propyl sulfide undergoes S-oxidation to form allyl propyl sulfoxide (B87167), which can be further oxidized to allyl propyl sulfone. This is a common pathway for aliphatic sulfides. mhlw.go.jp This is analogous to the in vivo metabolism of diallyl sulfide (DAS), which is converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2). longdom.org
Reduction and Methylation: The processes of reduction and methylation are more prominently described for disulfides. For example, diallyl disulfide (DADS) is reduced to allyl mercaptan (AM). longdom.org This mercaptan can then be methylated to form allyl methyl sulfide (AMS). longdom.org While this compound is a monosulfide, any metabolic cleavage that might yield allyl mercaptan or propyl mercaptan could potentially lead to subsequent methylation. For instance, studies on dipropyl disulfide (DPDS) perfused in isolated rat liver have identified methyl propyl sulfide and methyl propyl sulfone as metabolites. researchgate.netresearchgate.net
A proposed metabolic pathway for this compound, based on the metabolism of related compounds, is presented below.
Table 1: Proposed Metabolites of this compound
| Precursor Compound | Proposed Metabolite | Metabolic Reaction |
| This compound | Allyl propyl sulfoxide | S-Oxidation |
| Allyl propyl sulfoxide | Allyl propyl sulfone | S-Oxidation |
Metabolism in Erythrocytes and Liver Microsomes
Pharmacokinetic Profiles of this compound and its Metabolites
Specific pharmacokinetic data for this compound and its metabolites are not available in the reviewed literature. However, studies on related organosulfur compounds provide a general understanding. For example, after oral administration of diallyl disulfide (DADS) to rats, its metabolites, including allyl mercaptan (AM), allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2), were identified in plasma. longdom.orgresearchgate.net The half-lives of these metabolites were found to be in the range of 4 to 9 hours, suggesting that while the parent compounds may be rapidly metabolized, the resulting metabolites can persist in circulation. longdom.org
Table 2: Pharmacokinetic Parameters of Diallyl Disulfide (DADS) Metabolites in Rats
| Metabolite | Peak Concentration (Cmax) (µM) | Half-life (T1/2) (h) |
| Allyl mercaptan (AM) | 8 | 4.39 |
| Allyl methyl sulfide (AMS) | 8 | 6.78 |
| Allyl methyl sulfoxide (AMSO) | 376 | 7.16 |
| Allyl methyl sulfone (AMSO2) | 1440 | 8.64 |
Source: Adapted from Gao et al., 2013. longdom.org
This data suggests that if this compound follows a similar metabolic pattern, its oxidized metabolites could have significant systemic exposure.
Bioavailability and Distribution in Biological Tissues
There is no specific information on the bioavailability and tissue distribution of this compound. Generally, small, lipid-soluble organosulfur compounds are readily absorbed from the gastrointestinal tract. researchgate.netresearchgate.net For instance, S-allylcysteine (SAC), a water-soluble organosulfur compound, exhibits high oral bioavailability in various animal models. researchgate.net After absorption, these compounds and their metabolites are distributed to various tissues, including the liver and kidneys. researchgate.netresearchgate.net Allyl methyl sulfide, a metabolite of garlic consumption, has been detected in human breath and urine, indicating its absorption into the bloodstream and subsequent distribution and excretion. oregonstate.edu It is plausible that this compound would exhibit similar characteristics of absorption and distribution.
Environmental Fate and Ecotoxicology Research
Degradation Pathways in Environmental Matrices
Allyl propyl sulfide (B99878) is considered non-persistent in the environment due to its high volatility and susceptibility to degradation. publications.gc.ca Its breakdown is influenced by various physical and chemical processes across different environmental media.
Atmospheric Degradation: Once volatilized into the atmosphere, vapor-phase allyl propyl sulfide is expected to be readily degraded. The primary mechanism is through reactions with photochemically-produced hydroxyl radicals. publications.gc.ca
Aquatic and Terrestrial Degradation: In soil and water, this compound is reported to be non-persistent, with a half-life of less than four hours. publications.gc.ca This rapid degradation is attributed to its volatile nature. publications.gc.ca While specific biodegradation data for this compound is limited, related organosulfur compounds are known to break down in the environment. For a general category of disulfides, the estimated half-life in water is 360 hours and in soil is 720 hours. epa.gov Upon decomposition or reaction with acids, it may liberate hydrogen sulfide. noaa.gov Additionally, combustion of this compound produces sulfur oxides. inchem.org
Table 1: Estimated Environmental Half-life for Related Disulfides
| Environmental Compartment | Estimated Half-life |
|---|---|
| Air | 1.1 hours |
| Water | 360 hours |
| Soil | 720 hours |
| Sediment | 135 days |
Source: US EPA. epa.gov Note: These values are for a category of reclaimed disulfides and not specific to this compound.
Bioaccumulation Potential and Mobility in Soil
The potential for this compound to accumulate in organisms and its movement through soil are key factors in assessing its environmental risk.
Bioaccumulation: There is limited specific data on the bioaccumulation potential of this compound. However, for the related compound, allyl propyl disulfide, an estimated Bioconcentration Factor (BCF) of 140 was calculated. nih.gov According to classification schemes, this BCF value suggests a high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized. nih.gov
Soil Mobility: this compound and related compounds are expected to have low mobility in soil. publications.gc.ca Using a structure estimation method, the soil adsorption coefficient (Koc) for allyl propyl disulfide was estimated to be 500. nih.gov This Koc value suggests that allyl propyl disulfide is expected to have moderate mobility in soil. nih.gov Volatilization from moist soil surfaces is anticipated to be a significant fate process for the related disulfide compound. nih.gov
Table 2: Estimated Physicochemical Properties for Allyl Propyl Disulfide (Related Compound)
| Parameter | Estimated Value | Implication |
|---|---|---|
| Bioconcentration Factor (BCF) | 140 | High potential for bioconcentration in aquatic organisms. nih.gov |
| Soil Adsorption Coefficient (Koc) | 500 | Moderate mobility in soil. nih.gov |
Source: PubChem. nih.gov Note: These values are estimates for the related compound allyl propyl disulfide.
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
The ecotoxicological profile of this compound is not extensively documented, but studies on related compounds and essential oils containing it provide some insights.
General Risk Assessment: For the broader category of diallyl disulfide and related sulfides, the risk to terrestrial and aquatic organisms is expected to be negligible under typical conditions of use, largely due to their non-persistent nature. publications.gc.ca
Aquatic Toxicity: While comprehensive data is scarce, some essential oils containing this compound have demonstrated toxicity to aquatic organisms. vliz.be For instance, certain plant essential oils are strongly toxic to the brine shrimp (Artemia), a common model organism in ecotoxicology. vliz.be The mechanism of toxicity for related disulfides in aquatic organisms may involve the cleavage of the disulfide bond, leading to redox cycling of free radical intermediates and subsequent oxidative stress. epa.gov
Terrestrial and Other Impacts: this compound is known to be a mild irritant to the pulmonary system and mucous membranes. taylorandfrancis.com Inhalation can irritate the eyes, nose, and respiratory system. noaa.gov
Occupational Exposure and Safety Research
Workplace Exposure Assessment and Monitoring
Occupational exposure to allyl propyl disulfide primarily occurs in industries that process onions and garlic, as well as in settings where it is used as a food flavoring. nih.govosha.gov The compound is a pale-yellow liquid with a strong, pungent, and irritating odor, which can serve as a warning of its presence in the workplace. nih.govosha.govinchem.org
Workplace exposure assessment is crucial for protecting workers from the potential health effects of allyl propyl disulfide. nj.gov This involves evaluating the level of exposure, which can be accomplished through the collection of personal and area air samples. nj.gov Employers are legally required to provide employees with access to the results of such sampling. nj.gov
Several methods have been developed for monitoring airborne concentrations of allyl propyl disulfide in the workplace. The Occupational Safety and Health Administration (OSHA) has a partially validated method (PV2086) that involves collecting air samples on a Chromosorb 106 tube, followed by desorption with trichloroethylene (B50587) and analysis by gas chromatography with a flame photometric detector (GC-FPD). osha.govosha.gov This method was developed as a more practical alternative to earlier techniques that used toluene (B28343) impingers or involved capturing air in gasbags and analyzing for total sulfur dioxide. osha.gov The detection limit for this analytical procedure is 1 µg for allyl propyl disulfide. osha.gov
Regular monitoring is essential, especially in areas with known sources of emission, such as near onion slicing machines, where higher concentrations can be expected. dnacih.com If there is a suspicion of overexposure or if workers experience symptoms, medical evaluation is recommended. nj.gov
Below is a table detailing the monitoring methods used by OSHA for allyl propyl disulfide:
OSHA Monitoring Methods for Allyl Propyl Disulfide
| Parameter | Details |
|---|---|
| Analyte Code (IMIS No.) | 0150 |
| Sampler/Sampling Media | Chromosorb® 106 (100/50 mg) [SKC 226-110] |
| Sampling Time | 50 minutes |
| Sampling Volume (TWA) | 10 L |
| Sampling Flow Rate (TWA) | 0.2 L/min |
| Analytical Method Instruments | GC-FPD |
| Method Reference | OSHA PV2086 (partially validated) |
Source: osha.gov
Health Effects of Exposure: Respiratory and Mucous Membrane Irritation
Exposure to allyl propyl disulfide can cause irritation to the eyes, skin, respiratory system, and mucous membranes. inchem.orgscbt.comsmolecule.compfaltzandbauer.com The substance can be absorbed into the body through inhalation and ingestion. nih.govinchem.org
Respiratory Irritation: Inhalation of allyl propyl disulfide vapor can lead to irritation of the nose, throat, and lungs, causing symptoms such as a burning sensation, coughing, and chest tightness. inchem.orgdnacih.com In some individuals, the body's response to this irritation can result in further lung damage. scbt.com Prolonged or repeated exposure to respiratory irritants may lead to chronic airway diseases characterized by breathing difficulties. scbt.com
Mucous Membrane and Eye Irritation: Contact with allyl propyl disulfide can irritate the eyes, leading to redness, pain, and lacrimation (the discharge of tears). inchem.orgfoodsafety.govnoaa.gov It is recommended to wear safety goggles or eye protection in combination with breathing protection in environments where exposure is possible. inchem.org If eye contact occurs, it is advised to rinse the eyes with plenty of water for several minutes. inchem.org The irritant effects on the eyes and nose are well-recognized consequences of exposure. dnacih.com
Workers in onion processing plants, particularly those working near slicing machines where concentrations can be higher, have reported eye and skin problems. osha.govdnacih.com Some individuals who are sensitive or allergic to garlic and its components, including allyl propyl disulfide, have experienced allergic reactions. cdc.gov
The following table summarizes the symptoms associated with exposure to allyl propyl disulfide:
| Exposure Route | Symptoms |
| Inhalation | Burning sensation, cough, chest tightness, nausea, vomiting, irritation of the nose and throat. inchem.org |
| Eyes | Redness, pain, watering of the eyes, lacrimation. inchem.orgfoodsafety.gov |
| Skin | Burning sensation, redness. inchem.org |
Establishment and Re-evaluation of Occupational Exposure Limits
Occupational Exposure Limits (OELs) for allyl propyl disulfide have been established by various regulatory and professional organizations to protect workers from its irritant effects. These limits are based on historical studies and ongoing evaluations of the substance's health effects.
The initial basis for the OSHA Permissible Exposure Limit (PEL) was a 1946 study by Feiner et al. in an onion processing plant. osha.govdnacih.com This study measured average concentrations of 3.4 ppm near onion slicing machines where workers experienced eye and skin irritation. osha.govdnacih.com Based on these findings, a PEL of 2 ppm was recommended. osha.gov However, the methodology of this early study has been questioned, as it assumed all measured sulfur dioxide originated from allyl propyl disulfide, while cut onions release a variety of sulfur compounds. osha.gov This has led to suggestions that the PEL should be re-evaluated based on toxicity studies of the individual compounds. osha.gov
Over the years, different organizations have established or recommended various OELs. The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) as a Time-Weighted Average (TWA) and also considers allyl propyl disulfide a dermal sensitizer. acgih.orghaz-map.com The National Institute for Occupational Safety and Health (NIOSH) has a Recommended Exposure Limit (REL) as a TWA and a Short-Term Exposure Limit (STEL). nih.govnj.govfoodsafety.gov
In 1989, OSHA proposed to supplement its 8-hour TWA with a 15-minute STEL to prevent acute irritant effects from short-term exposures. dnacih.com This was based on the understanding that the TWA alone would not be sufficient to protect workers from the immediate irritant effects of higher, short-duration concentrations. dnacih.com
The following table presents a comparison of the occupational exposure limits for allyl propyl disulfide from various organizations:
| Organization | TWA | STEL | Notes |
| OSHA | 2 ppm (12 mg/m³) osha.govnj.govteamstersafety.org | 3 ppm (18 mg/m³) osha.govnj.govdnacih.com | The STEL was established to protect against acute irritant effects. dnacih.com |
| NIOSH | 2 ppm (12 mg/m³) nih.govnj.govfoodsafety.gov | 3 ppm (18 mg/m³) nj.govfoodsafety.govteamstersafety.org | - |
| ACGIH | 0.5 ppm (3 mg/m³) acgih.orghaz-map.comaiha.org | - | Dermal Sensitizer (DSEN). acgih.org |
| Safe Work Australia | 2 ppm (12 mg/m³) | 3 ppm (18 mg/m³) | - |
| WorkSafeBC | 0.5 ppm worksafebc.com | - | Dermal Sensitizer notation. worksafebc.com |
Future Perspectives and Emerging Research Areas
Advanced Drug Delivery Systems and Nanotechnology Applications
The exploration of organosulfur compounds in nanotechnology, particularly for medical applications, is an emerging field. While direct research on allyl propyl sulfide (B99878) in this domain is nascent, studies on related compounds from garlic and onion provide a strong impetus for its investigation. Nanotechnology-based formulations offer benefits such as enhanced solubility, improved bioavailability, and protection from degradation. researchgate.net
Researchers are developing nano-based formulations of garlic's bioactive components to improve their therapeutic potential. researchgate.net For instance, the synthesis of nano-sized iron sulfides has been achieved using various organosulfur compounds like diallyl sulfide and diallyl disulfide as sulfur sources. cas.cn This suggests a potential pathway for creating novel nanoparticles using allyl propyl sulfide. These iron-based nanomaterials are noted for their biocompatibility and functionality in biomedical applications, including drug delivery and biosensing. cas.cn Furthermore, the unique physiochemical properties of materials like amido-functionalized reduced graphene oxide are being explored for applications such as advanced smart drug delivery systems, indicating a broad range of nanostructures where compounds like this compound could be integrated. researchgate.net The development of such nanoformulations could help overcome challenges associated with the stability and delivery of volatile sulfur compounds.
Role in Synergistic Therapeutic Strategies
The potential of this compound to act in synergy with other therapeutic agents is a promising area of research. Extracts from Allium cepa (onion), which contains this compound, have demonstrated the ability to enhance the efficacy of existing chemotherapeutic agents and may play a role in overcoming multidrug resistance in cancer cells. researchgate.net This suggests that the various components within the onion likely have an additive or synergistic action. researchgate.net
The concept of synergy is further supported by in-silico analyses of garlic compounds, which have been investigated for their potential to work in combination with primary treatment medications for various diseases. frontiersin.org The efficacy of supplements containing these compounds often depends on factors like dosage and processing, but they have shown promise in modulating metabolic profiles. taylorandfrancis.com Investigating the specific contribution of this compound in these synergistic interactions could lead to its development as an adjuvant therapy, potentially lowering the required doses of conventional drugs and reducing side effects.
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) presents an opportunity to rapidly explore the full spectrum of biological activities of this compound. The diverse therapeutic properties attributed to the broader class of allyl sulfides—including anticancer, antimicrobial, and antioxidant effects—make them ideal candidates for large-scale screening campaigns. pharmatutor.org Such approaches can expedite the identification of active components within natural extracts like garlic oil and uncover novel therapeutic applications. mdpi.com
Companies that provide extensive contract research organization (CRO) services, including biochemical and cellular analysis, support the pipeline for such discovery efforts. thegoodscentscompany.com Given that allyl sulfides have been shown to possess a wide range of biological activities, HTS could efficiently screen this compound against a vast library of cellular targets and disease models. pharmatutor.org This could reveal previously unknown mechanisms of action or identify its potential for treating a wider range of conditions, accelerating its journey from a naturally occurring compound to a potential therapeutic lead.
Comprehensive Omics Approaches (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies is crucial for understanding the biological impact of this compound at a systemic level. These approaches provide a holistic view of the molecular interactions of the compound within a biological system.
Metabolomics: This field has already been instrumental in studying this compound. In a detailed analysis of different garlic varieties using advanced mass spectrometry, this compound was identified as a key volatile organic compound (VOC 5), and its levels were shown to differ significantly between varieties. researchgate.net This research highlights the use of metabolomics to profile and differentiate natural products. researchgate.net Furthermore, databases like the Human Metabolome Database (HMDB) classify this compound, aiding in its identification in broader metabolomic studies. hmdb.ca
Proteomics: this compound is commercially available as a biochemical for proteomics research, indicating its utility as a tool in this field. scbt.com Research on related allyl sulfides has shown they can induce apoptosis in cancer cells through mechanisms that involve the modulation of various proteins. researchgate.net The unique reactivity of allyl sulfides has also been exploited for the site-selective chemical modification of proteins, demonstrating a direct application in protein chemistry. acs.org
Genomics: Studies on related compounds like allicin (B1665233) have shown they can influence health by downregulating the expression of multiple genes involved in processes like adipogenesis. researchgate.net This provides a strong rationale for investigating how this compound may similarly modulate gene expression to exert its biological effects.
| Omics Application | Research Finding/Potential for this compound | Reference Compound(s) |
| Metabolomics | Identified as a differential volatile compound (VOC 5) in various garlic types using LC-MS/MS. researchgate.net | This compound |
| Proteomics | Available as a biochemical for research; used in protein modification. scbt.comacs.org | Allyl sulfides |
| Genomics | Potential to modulate gene expression, based on the activity of related compounds. researchgate.net | Allicin |
Sustainable Production and Green Chemistry Initiatives
As interest in the commercial applications of this compound grows, so does the need for sustainable and environmentally friendly production methods. Traditional extraction methods like hydro-distillation and steam stripping often require harsh conditions. pensoft.net Green chemistry offers alternatives that are safer, more efficient, and scalable.
One promising green approach is the use of near-critical carbon dioxide extraction, which operates at temperatures close to ambient and is considered an appealing alternative to traditional methods. pensoft.net For chemical synthesis, researchers are developing green protocols for related organosulfur compounds. An electrochemical synthesis of allyl sulfones has been described as an inexpensive, safe, and environmentally friendly method that functions without mediators and can be scaled up using continuous flow conditions. rsc.org Additionally, a green method for synthesizing symmetrical trisulfides in water has been proposed. pharmatutor.org The adaptation of these green synthesis and extraction techniques for the large-scale production of this compound could significantly reduce the environmental impact and improve the economic viability of its commercial use.
Q & A
Q. What are the key physicochemical properties of allyl propyl sulfide, and what standardized methods are used for their determination?
this compound (CAS 27817-67-0) has a molecular weight of 116.22 g/mol, density of 0.85 g/cm³, boiling point of 141.1°C, and refractive index of 1.462. These properties are determined via gas chromatography (GC) for volatility analysis, pycnometry for density, and nuclear magnetic resonance (NMR) for structural confirmation. GC-MS is widely used for purity verification in complex matrices .
Q. How is this compound identified and quantified in plant extracts or biological samples?
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is the gold standard for identifying volatile sulfur compounds like this compound in Allium species. Quantification employs calibration curves with internal standards (e.g., dimethyl disulfide) to account for matrix effects. Recent studies highlight its role as a key volatile organic compound (VOC) marker in garlic, with variable importance in projection (VIP) scores ranking it highly in phytochemical profiling .
Q. What role does this compound play in the flavor and aroma profiles of Allium species?
this compound contributes to the pungent, sulfurous odor of garlic and onions. Its concentration correlates with post-harvest processing: thermal treatment reduces its abundance, while enzymatic hydrolysis of precursors (e.g., alliin) increases it. Comparative studies using steam distillation and HS-SPME show it constitutes <1% of total VOCs in raw garlic but increases during fermentation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant capacity of this compound?
Methodologies include:
- In vitro assays : Oxygen radical absorbance capacity (ORAC) and DPPH radical scavenging assays, with normalization to molar extinction coefficients. This compound’s thioether group enables free radical quenching, but its efficacy depends on concentration and synergies with flavonoids (e.g., quercetin) .
- Cell-based models : HepG2 cells treated with tert-butyl hydroperoxide (t-BHP) to measure glutathione (GSH) modulation. Dose-response curves (0.1–100 µM) are critical to avoid pro-oxidant effects at high concentrations .
Q. What methodological considerations are critical when studying this compound’s impact on polymerization kinetics in dental resins?
Comparative studies with propyl or allyl sulfide analogs require:
- Real-time FTIR to track functional group conversions (e.g., thiol-ene click reactions).
- Stress relaxation analysis : Allyl sulfides enable addition-fragmentation chain transfer (AFCT), reducing polymerization shrinkage stress by up to 75% compared to propyl sulfides. Dynamic mechanical analysis (DMA) quantifies crosslink density differences .
- Control for side reactions : Hydrogen abstraction from thiols can lower vinyl ether conversion, necessitating stoichiometric optimization (e.g., 3:3:4 thiol:vinyl ether:methacrylate ratios) .
Q. How do structural modifications in sulfide compounds influence their bioactivity or material properties?
- Allyl vs. propyl groups : Allyl sulfides exhibit radical-mediated AFCT, enabling stress relaxation in polymers, while propyl analogs lack this mechanism. In carcinogenesis studies, allyl sulfides (e.g., diallyl trisulfide) inhibit tumor formation, whereas methyl propyl disulfide shows no activity, highlighting the importance of allyl group positioning .
- Sulfur chain length : Trisulfides (e.g., allyl propyl trisulfide) show higher antioxidant activity than disulfides due to enhanced redox cycling .
Q. How can contradictions in reported bioactivity data (e.g., pro-/anti-carcinogenic effects) be resolved?
- Dose-dependent studies : Low doses (≤10 µM) of allyl sulfides upregulate detoxification enzymes (e.g., glutathione S-transferase), while high doses (>50 µM) may induce oxidative stress.
- Model specificity : In A/J mice, allyl sulfides inhibit benzo[a]pyrene-induced forestomach tumors but not lung adenomas, emphasizing tissue-specific metabolic activation .
- Standardized extraction : Variability in garlic processing (e.g., crushing vs. heating) alters sulfide profiles, necessitating LC-MS/MS validation of compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
